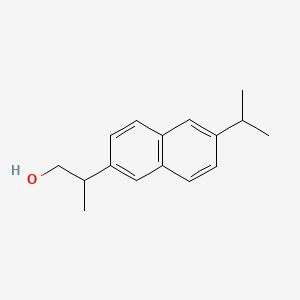
2-(6-Propan-2-ylnaphthalen-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Propan-2-ylnaphthalen-2-yl)propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Propan-2-ylnaphthalen-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene derivatives followed by reduction. For example, the starting material, 6-propan-2-ylnaphthalene, can be subjected to a Friedel-Crafts alkylation reaction using propan-1-ol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Propan-2-ylnaphthalen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 2-(6-Propan-2-ylnaphthalen-2-yl)propan-1-one.
Reduction: Formation of 2-(6-Propan-2-ylnaphthalen-2-yl)propane.
Substitution: Formation of 2-(6-Propan-2-ylnaphthalen-2-yl)propan-1-chloride.
Applications De Recherche Scientifique
2-(6-Propan-2-ylnaphthalen-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 2-(6-Propan-2-ylnaphthalen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the naphthalene ring system can interact with hydrophobic regions of proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Propan-2-ylnaphthalen-2-yl)propan-2-ol: A similar compound with a hydroxyl group at a different position.
1-Naphthalenemethanol: A compound with a hydroxyl group attached to a methylene group on the naphthalene ring.
2-Naphthol: A compound with a hydroxyl group directly attached to the naphthalene ring.
Uniqueness
2-(6-Propan-2-ylnaphthalen-2-yl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a naphthalene ring system with a propan-1-ol moiety makes it a versatile compound with diverse applications in various fields.
Propriétés
Numéro CAS |
83922-22-9 |
|---|---|
Formule moléculaire |
C16H20O |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
2-(6-propan-2-ylnaphthalen-2-yl)propan-1-ol |
InChI |
InChI=1S/C16H20O/c1-11(2)13-4-6-16-9-14(12(3)10-17)5-7-15(16)8-13/h4-9,11-12,17H,10H2,1-3H3 |
Clé InChI |
NEHQMGXTLDSFDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
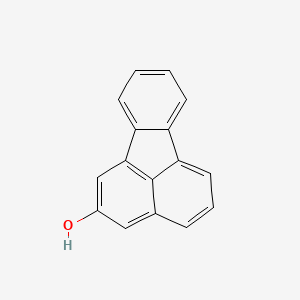
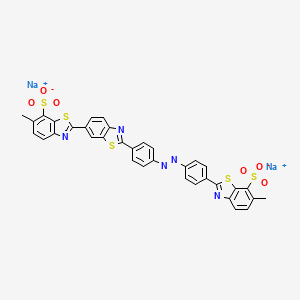
![2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14412232.png)
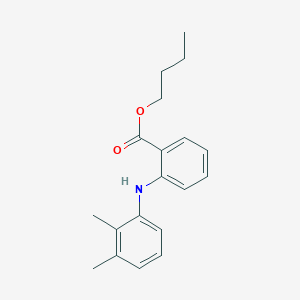

![2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate](/img/structure/B14412276.png)
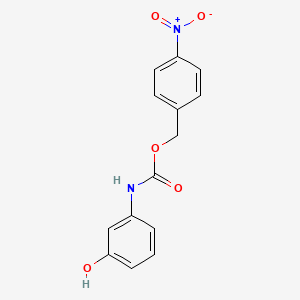
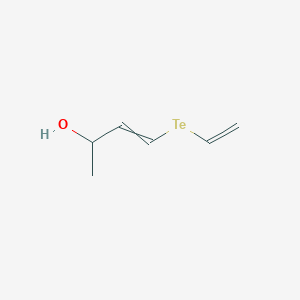
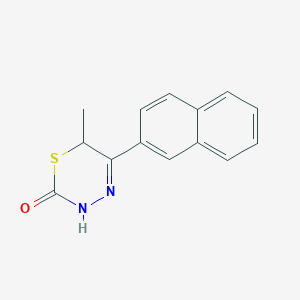
![Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(2,4,6-trimethylphenyl)ethyl]phosphonate](/img/structure/B14412289.png)
![(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one](/img/structure/B14412298.png)
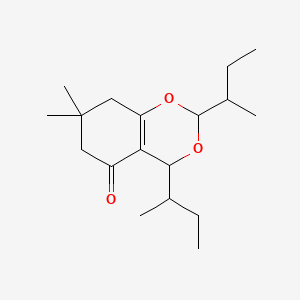
![2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one](/img/structure/B14412307.png)
